Dclk1-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

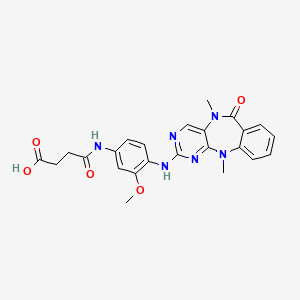

Molecular Formula |

C24H24N6O5 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

4-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyanilino]-4-oxobutanoic acid |

InChI |

InChI=1S/C24H24N6O5/c1-29-17-7-5-4-6-15(17)23(34)30(2)18-13-25-24(28-22(18)29)27-16-9-8-14(12-19(16)35-3)26-20(31)10-11-21(32)33/h4-9,12-13H,10-11H2,1-3H3,(H,26,31)(H,32,33)(H,25,27,28) |

InChI Key |

QETPJCBGWLJJLF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)NC(=O)CCC(=O)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Dclk1-IN-4: A Technical Guide on its Mechanism of Action in Cancer Stem Cells

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the mechanism of action of DCLK1 inhibitors in cancer stem cells, with a focus on the well-characterized inhibitor DCLK1-IN-1 as a proxy for Dclk1-IN-4, for which public information is not available. Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant therapeutic target in oncology due to its role as a marker and functional regulator of cancer stem cells (CSCs).[1][2]

DCLK1: A Key Regulator of Cancer Stem Cell Biology

DCLK1 is overexpressed in various solid tumors, including those of the gastrointestinal tract, pancreas, and colon.[1] Its expression is strongly correlated with tumor progression, metastasis, and resistance to conventional therapies.[1] DCLK1 is not only a marker of CSCs but also an active participant in the signaling pathways that maintain their self-renewal and pluripotency.[3]

DCLK1-expressing CSCs are implicated in tumor initiation, growth, and recurrence.[1][2] These cells possess the ability to self-renew and differentiate into the heterogeneous populations of cells that constitute a tumor. By targeting DCLK1, it is possible to eliminate the CSC population, thereby potentially leading to a more durable anti-cancer response.

Dclk1-IN-1: A Potent and Selective DCLK1 Inhibitor

DCLK1-IN-1 is a small molecule inhibitor that has been developed to target the kinase activity of DCLK1.[2] It serves as a valuable tool for elucidating the biological functions of DCLK1 and as a lead compound for the development of novel anti-cancer therapeutics.

Biochemical Activity and Selectivity

DCLK1-IN-1 demonstrates potent inhibition of DCLK1 kinase activity. The inhibitory activity of DCLK1-IN-1 and its negative control, DCLK1-NEG, are summarized in the table below.

| Compound | DCLK1 IC50 (nM) | LRRK2 IC50 (nM) | ERK5 IC50 (nM) | BRD4 IC50 (nM) | Reference |

| DCLK1-IN-1 | 143 | >10000 | >10000 | >10000 | [2] |

| DCLK1-NEG | >10000 | >10000 | >10000 | >10000 |

Table 1: Biochemical potency and selectivity of DCLK1-IN-1.

Cellular Activity

In cellular assays, DCLK1-IN-1 effectively reduces the growth and survival of cancer cells harboring DCLK1-expressing CSCs. The half-maximal inhibitory concentration (IC50) values for DCLK1-IN-1 in different colorectal cancer (CRC) cell lines are presented below.

| Cell Line | IC50 (µM) | Reference |

| HCT116 | 3.842 | [2] |

| hCRC#1 | 3.620 | [2] |

Table 2: Cellular activity of DCLK1-IN-1 in colorectal cancer cell lines.

Mechanism of Action in Cancer Stem Cells

The primary mechanism of action of DCLK1 inhibitors in cancer stem cells involves the disruption of key signaling pathways essential for their survival, self-renewal, and tumorigenicity.

Inhibition of DCLK1 Kinase Activity

DCLK1-IN-1 directly binds to the ATP-binding pocket of the DCLK1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition of kinase activity is the initial event that triggers a cascade of anti-cancer effects.

References

- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dclk1, a tumor stem cell marker, regulates pro-survival signaling and self-renewal of intestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Doublecortin-Like Kinase 1 (DCLK1) in Tumorigenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doublecortin-like kinase 1 (DCLK1) has emerged as a critical multifaceted protein in the landscape of oncology. Initially identified for its role in neuronal migration, DCLK1 is now recognized as a highly specific marker for tumor stem cells (TSCs) in a variety of solid malignancies, including those of the colon, pancreas, breast, and kidney.[1][2][3][4] Its overexpression is frequently correlated with advanced tumor stage, metastasis, therapy resistance, and poor patient prognosis.[5][6] DCLK1 orchestrates tumorigenesis by modulating a complex network of oncogenic signaling pathways, driving epithelial-mesenchymal transition (EMT), promoting cancer stemness, and sculpting an immunosuppressive tumor microenvironment. This technical guide provides an in-depth examination of the molecular mechanisms underpinning DCLK1's function in cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks it governs.

DCLK1: A Bona Fide Cancer Stem Cell Marker

DCLK1 is a microtubule-associated protein kinase that has been identified as a selective marker for cancer stem cells (CSCs) or tumor stem cells (TSCs) in numerous cancers, including colorectal, pancreatic, esophageal, and renal carcinomas.[1][3][7] Unlike many other stem cell markers, DCLK1 specifically marks the TSC population without labeling normal intestinal stem cells, making it an attractive therapeutic target.[3][8] The ablation of DCLK1-positive (DCLK1+) cells in mouse models of intestinal polyposis has been shown to induce tumor regression without damaging adjacent normal tissue.[1]

These DCLK1+ TSCs are a subpopulation of cancer cells characterized by their capacity for self-renewal and the ability to generate the heterogeneous lineages of cancer cells that constitute a tumor.[1] They are intrinsically linked to cancer initiation, progression, drug resistance, and relapse.[1][7]

Core Mechanisms of DCLK1 in Tumorigenesis

DCLK1's pro-tumorigenic functions are exerted through its influence on several fundamental cancer-related processes.

Regulation of Key Oncogenic Signaling Pathways

DCLK1 acts as a central hub, regulating multiple critical signaling pathways that are frequently dysregulated in cancer.[1][3] Studies have demonstrated that DCLK1 can activate pathways such as Wnt/β-catenin, Notch, NF-κB, PI3K/Akt, and RAS/MAPK to promote cancer growth and progression.[1][2][3][9]

-

Wnt/β-catenin: In breast and colorectal cancer, DCLK1 promotes tumorigenesis by activating the Wnt/β-catenin pathway.[2][10] This interaction can lead to the transcription of downstream targets like c-Myc, driving cell proliferation.[3][10]

-

Notch: DCLK1 is a positive regulator of the Notch signaling network, particularly in head and neck squamous cell carcinoma (HNSCC) and pancreatic cancer.[3][11] This regulation promotes cancer cell proliferation and survival.[11]

-

NF-κB: DCLK1 can induce and activate the NF-κB pathway, often via the PI3K/Akt axis, which is crucial for driving EMT in colorectal cancer cells.[1][9]

-

RAS/MAPK: A physical interaction between DCLK1 and mutant KRAS has been identified, with DCLK1 acting as a potential KRAS effector.[12] Loss of DCLK1 in KRAS-mutant models leads to decreased phospho-ERK levels, impairing proliferation.[12] In breast cancer, DCLK1-induced activation of the ERK-MAPK pathway promotes malignancy and metastasis.[2]

-

PI3K/Akt: In colorectal cancer, DCLK1 activates NF-κB through the PI3K/Akt/IκBα pathway.[9] In pancreatic cancer, DCLK1-α-long isoforms can activate the PI3K/AKT/mTOR signaling pathway to increase invasion and drug resistance.[4]

Driving Epithelial-Mesenchymal Transition (EMT) and Metastasis

EMT is a cellular program that allows epithelial cells to acquire mesenchymal features, enhancing their migratory and invasive capabilities. DCLK1 is a master regulator of this process in numerous cancers.[1][13][14] It controls the expression of key EMT-associated transcription factors, including Snail, Slug, Twist, and Zeb1.[1] Overexpression of DCLK1 leads to the downregulation of epithelial markers like E-cadherin and ZO-1, and the upregulation of mesenchymal markers such as Vimentin and N-cadherin.[2][14][15] This DCLK1-driven EMT is directly linked to increased cancer cell invasion, metastasis, and ultimately, poor prognosis.[1][15]

Maintenance of Cancer Stemness and Pluripotency

DCLK1 is functionally involved in maintaining the "stemness" of cancer cells. It achieves this by regulating the expression of core pluripotency factors, including Nanog, Oct4, Sox2, Klf4, and Myc.[1][2] This regulation enhances the self-renewal capacity of TSCs, which is fundamental to sustained tumor growth and recurrence.[1][16]

Interaction with the Tumor Microenvironment (TME)

DCLK1 plays a pivotal role in shaping an immunosuppressive TME. High DCLK1 expression is correlated with increased infiltration of immune cells, particularly tumor-associated macrophages (TAMs) and regulatory T cells (Tregs).[17][18] DCLK1+ CSCs can polarize macrophages towards an anti-inflammatory M2 phenotype and inhibit the function of cytotoxic CD8+ T cells by increasing the expression of inhibitors like TGF-β1 and CXCL12.[7][17] Furthermore, DCLK1 can promote the expression of the immune checkpoint ligand PD-L1, helping tumors evade immune surveillance.[7]

Quantitative Data on DCLK1 in Cancer

The expression level of DCLK1 is a significant prognostic indicator in various cancers. High expression is consistently associated with negative clinical outcomes.

| Cancer Type | Finding | Impact | Reference |

| Colorectal Cancer (CRC) | High DCLK1 expression detected in 36.7% of tissue samples. | Patients with high DCLK1 expression had a significantly longer survival time in one study, suggesting a complex, potentially protective role in some contexts. | [8] |

| Colorectal Cancer (CRC) | High DCLK1 immunostaining vs. low. | 5-year disease-specific survival was 52.5% in the high-DCLK1 group vs. 85.7% in the low-DCLK1 group. | [6] |

| Clear Cell Renal Carcinoma (ccRCC) | DCLK1 is overexpressed in >93% of RCC tumors vs. normal tissue. | Median survival difference between high and low DCLK1 protein expression groups was 761 days. | [13] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | High DCLK1 expression in primary and recurrent tumors. | Associated with reduced overall survival. | [11] |

| Breast Cancer | Higher DCLK1 expression in patient samples. | Resulted in a poor survival rate compared to patients with lower DCLK1 expression. | [2] |

| Colon & Gastric Adenocarcinoma | High DCLK1 mRNA expression analyzed from TCGA data. | Predicted worse clinical outcomes and correlated with increased immune and stromal components. | [17][18] |

Visualizing DCLK1 Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the complex interactions involving DCLK1.

DCLK1-Regulated Oncogenic Pathways

Caption: DCLK1 modulates key oncogenic signaling pathways to drive tumorigenesis.

DCLK1's Role in the Tumor Microenvironment

Caption: DCLK1+ CSCs sculpt an immunosuppressive tumor microenvironment.

General Experimental Workflow for DCLK1 Functional Analysis

Caption: A typical workflow for investigating the oncogenic functions of DCLK1.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of DCLK1. The following are generalized protocols for key experiments.

siRNA-Mediated Knockdown of DCLK1 in Cancer Cell Lines

This protocol is used to transiently silence DCLK1 expression to study its functional effects on cell behavior.

Materials:

-

Cancer cell line of interest (e.g., Caki-2, SW480)

-

Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

-

DCLK1-targeting siRNA and non-targeting scramble control siRNA (siSCR)

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

6-well plates, sterile microcentrifuge tubes

Procedure:

-

Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA-Lipid Complex Preparation: a. For each well, dilute 25 nM (final concentration) of siRNA (siDCLK1 or siSCR) in 100 µL of Opti-MEM. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

-

Transfection: a. Aspirate the growth medium from the cells. b. Add the 200 µL siRNA-lipid complex dropwise to each well. c. Add 1.8 mL of fresh, antibiotic-free complete growth medium to each well. d. Gently rock the plate to ensure even distribution.

-

Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. b. After incubation, harvest the cells for downstream analysis. c. Validation: Confirm DCLK1 knockdown efficiency via real-time RT-PCR (at 48h) and Western blot (at 72h).[13] d. Functional Assays: Use the transfected cells for proliferation, migration, invasion, or clonogenic assays.[13]

Immunohistochemistry (IHC) for DCLK1 in Tissue Samples

This protocol is used to detect the presence and localization of DCLK1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials:

-

FFPE tissue sections (5 µm) on charged slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-DCLK1 monoclonal or polyclonal antibody

-

HRP-conjugated secondary antibody

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in xylene (2x, 5 min each). b. Rehydrate through a graded ethanol series: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min). c. Rinse with distilled water.

-

Antigen Retrieval: a. Heat slides in antigen retrieval buffer using a steamer or water bath at 95-100°C for 20-30 minutes. b. Allow slides to cool to room temperature (approx. 20 min).

-

Peroxidase Blocking: Immerse slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.

-

Blocking: Apply blocking buffer to the tissue sections and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: a. Dilute the primary anti-DCLK1 antibody in blocking buffer according to the manufacturer's recommendation. b. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: a. Rinse slides with PBS (3x, 5 min each). b. Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Detection: a. Rinse slides with PBS (3x, 5 min each). b. Apply DAB substrate solution and monitor for color development (brown precipitate) under a microscope. c. Stop the reaction by immersing the slides in distilled water.

-

Counterstaining and Mounting: a. Counterstain with hematoxylin for 1-2 minutes. b. "Blue" the slides in running tap water. c. Dehydrate through a graded ethanol series and clear in xylene. d. Mount with a permanent mounting medium and coverslip.

-

Analysis: Evaluate DCLK1 staining intensity and distribution using a light microscope.[8][15]

Conclusion and Future Directions

DCLK1 stands as a pivotal regulator of tumorigenesis, acting through its role as a cancer stem cell marker and a modulator of critical oncogenic pathways. Its multifaceted functions in promoting EMT, metastasis, stemness, and therapy resistance, combined with its ability to create an immunosuppressive tumor microenvironment, solidify its status as a high-value therapeutic target.[1][3][7] The strong correlation between high DCLK1 expression and poor clinical outcomes across a range of cancers further underscores its clinical relevance.[5]

Future research should focus on elucidating the distinct functions of different DCLK1 isoforms, as these may have unique roles in cancer progression.[3][19] The development of more specific and potent small-molecule inhibitors and targeted therapies, such as monoclonal antibodies or CAR-T cells directed against DCLK1+ cells, holds significant promise for improving outcomes for patients with advanced and resistant cancers.[5][7][20] Combining DCLK1-targeted therapies with conventional chemotherapy or immunotherapy could represent a powerful strategy to overcome resistance and eradicate the tumor-initiating cell population, ultimately preventing cancer recurrence.[7]

References

- 1. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]

- 5. Structure-Guided Prediction of the Functional Impact of DCLK1 Mutations on Tumorigenesis | MDPI [mdpi.com]

- 6. The Essential Role of DCLK1 in Pathogenesis, Diagnostic Procedures and Prognostic Stratification of Colorectal Cancer | Anticancer Research [ar.iiarjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of the clinical significance of DCLK1+ colorectal cancer using novel monoclonal antibodies against DCLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DCLK1 promotes epithelial-mesenchymal transition via the PI3K/Akt/NF-κB pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

- 13. DCLK1 is a broadly dysregulated target against epithelial-mesenchymal transition, focal adhesion, and stemness in clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DCLK1 Drives EGFR-TKI-Acquired Resistance in Lung Adenocarcinoma by Remodeling the Epithelial–Mesenchymal Transition Status - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DCLK1 is up-regulated and associated with metastasis and prognosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dclk1 facilitates intestinal tumor growth via enhancing pluripotency and epithelial mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cancer Stem Cell Marker DCLK1 Correlates with Tumorigenic Immune Infiltrates in the Colon and Gastric Adenocarcinoma Microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DCLK1 and its oncogenic functions: A promising therapeutic target for cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Research Progress of DCLK1 Inhibitors as Cancer Therapeutics: Ingenta Connect [ingentaconnect.com]

A Technical Guide to DCLK1 Inhibition and its Reversal of Epithelial-Mesenchymal Transition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Dclk1-IN-4" was not identified in the available scientific literature. This guide will focus on the well-documented and highly specific Doublecortin-like kinase 1 (DCLK1) inhibitor, DCLK1-IN-1 , as a representative molecule to explore the effects of DCLK1 kinase inhibition on the epithelial-mesenchymal transition (EMT). The principles and findings discussed are broadly applicable to the therapeutic strategy of targeting DCLK1 in oncology.

Introduction: DCLK1 as a Therapeutic Target in Oncology

Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a critical regulator in cancer biology. Initially identified for its role in neuronal migration, DCLK1 is now recognized as a specific marker for tumor stem cells in various cancers, including colorectal, pancreatic, and renal cell carcinoma.[1][2] Its overexpression is frequently correlated with poor prognosis, metastasis, and therapeutic resistance.[3]

A primary mechanism through which DCLK1 promotes cancer progression is by driving the epithelial-mesenchymal transition (EMT). EMT is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is a hallmark of cancer invasion and metastasis.[4] DCLK1 activation leads to the upregulation of key mesenchymal markers and transcription factors while suppressing epithelial markers.[5] Consequently, inhibiting the kinase activity of DCLK1 presents a promising therapeutic strategy to reverse EMT, suppress metastasis, and potentially overcome drug resistance.[3][6]

This document provides an in-depth overview of the mechanism of DCLK1 in promoting EMT and the profound effects of its inhibition by compounds such as DCLK1-IN-1.

DCLK1-Mediated Signaling in Epithelial-Mesenchymal Transition

DCLK1 functions as a central node in a complex signaling network that maintains a mesenchymal state. Its kinase activity influences several major pro-oncogenic pathways that converge to activate EMT-associated transcription factors (EMT-TFs).

Key signaling pathways influenced by DCLK1 include:

-

PI3K/AKT and MAPK/ERK Pathways: Aberrant activation of these pathways, often downstream of growth factor receptors like EGFR, is a crucial trigger for cancer initiation and progression. DCLK1 activity is implicated in sustaining the signaling output from these pathways.[5][7]

-

β-Catenin Signaling: DCLK1 can modulate β-catenin, a key component of the Wnt signaling pathway, which is fundamental for both stemness and EMT.[7][8]

-

Hippo Signaling Pathway: Evidence suggests DCLK1 can inhibit the tumor-suppressive Hippo pathway, leading to the activation of the transcriptional co-activator YAP, which promotes cell proliferation and EMT.[6]

-

EMT Transcription Factors: Ultimately, these upstream signals lead to the increased expression and/or activity of master EMT-TFs such as Snail, ZEB1, and Twist.[5][9][10] These factors directly repress the expression of epithelial genes like E-cadherin and activate mesenchymal genes like Vimentin and N-cadherin.

Quantitative Effects of DCLK1 Inhibition on EMT Markers

Treatment of cancer cells with DCLK1 inhibitors like DCLK1-IN-1 leads to a clear and measurable reversal of the EMT phenotype. This is characterized by the downregulation of mesenchymal markers and the upregulation of epithelial markers at both the mRNA and protein levels.

Table 1: Effect of DCLK1 Inhibition on Mesenchymal Markers

| Marker | Cancer Type | Inhibitor | Observed Effect | Reference |

|---|---|---|---|---|

| N-Cadherin | Renal Cell Carcinoma | DCLK1-IN-1 | Significant decrease in protein expression | [11] |

| Lung Adenocarcinoma | DCLK1 Knockout | Downregulation | [5] | |

| Vimentin | Pancreatic Cancer | DCLK1-IN-1 | Decreased protein expression | [6] |

| Lung Adenocarcinoma | DCLK1 Knockout | Downregulation | [5] | |

| Snail | Pancreatic Cancer | DCLK1-IN-1 | Decreased protein expression | [6] |

| Lung Cancer | XMD-17-51 | Decreased protein levels | [9] | |

| Lung Adenocarcinoma | DCLK1 Knockout | Downregulation | [5] | |

| ZEB1 | Pancreatic Cancer | DCLK1-IN-1 | Decreased protein expression | [6] |

| Lung Cancer | XMD-17-51 | Decreased protein levels | [9] |

| | Lung Adenocarcinoma | DCLK1 Knockout | Downregulation |[5] |

Table 2: Effect of DCLK1 Inhibition on Epithelial Markers

| Marker | Cancer Type | Inhibitor | Observed Effect | Reference |

|---|---|---|---|---|

| E-Cadherin | Lung Cancer | XMD-17-51 | Increased protein levels | [9] |

| Renal Cell Carcinoma | DCLK1-IN-1 | Increased intensity and membrane localization | [11] | |

| Lung Adenocarcinoma | DCLK1 Knockout | Upregulation | [5] |

| ZO1 | Lung Adenocarcinoma | DCLK1 Knockout | Upregulation |[5] |

Table 3: Functional and Potency Data for DCLK1 Inhibitors

| Inhibitor | Parameter | Cell Line / System | Value | Reference |

|---|---|---|---|---|

| DCLK1-IN-1 | Kinase Activity IC₅₀ | Cell-free assay | 143 nM | [12] |

| Cell Growth IC₅₀ | HCT116 (CRC) | 3.842 µM | [12] | |

| Cell Growth IC₅₀ | hCRC#1 | 3.620 µM | [12] |

| XMD-17-51 | Kinase Activity IC₅₀ | Cell-free assay | 14.64 nM |[9] |

Key Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the effect of DCLK1 inhibitors on EMT. Specific details such as antibody concentrations and incubation times must be optimized for individual experimental systems.

Western Blotting for EMT Marker Expression

This technique is used to quantify changes in protein levels of epithelial and mesenchymal markers following inhibitor treatment.

-

Cell Treatment: Culture cancer cells (e.g., A549, PANC-1, ACHN) to 70-80% confluency. Treat cells with various concentrations of DCLK1-IN-1 (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).[11]

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against EMT markers (e.g., anti-E-cadherin, anti-Vimentin, anti-Snail) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Transwell Migration and Invasion Assay

This assay measures the functional effect of DCLK1 inhibition on the migratory and invasive capacity of cancer cells.

-

Cell Preparation: Serum-starve cancer cells for 12-24 hours after treatment with DCLK1-IN-1 or vehicle.

-

Assay Setup:

-

Migration: Add serum-free media containing the treated cells to the upper chamber of a Transwell insert (8 µm pore size). Add media supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Invasion: For the invasion assay, coat the Transwell insert with a layer of Matrigel to simulate the basement membrane before adding the cells.[11]

-

-

Incubation: Incubate the plates for a period that allows for cell migration/invasion but not proliferation (e.g., 12-48 hours).

-

Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the cells that have migrated to the underside of the membrane with crystal violet. Elute the dye and measure the absorbance, or count the stained cells in several microscopic fields. A significant reduction in the number of stained cells in the inhibitor-treated group compared to the control indicates decreased migration or invasion.[6][11]

Immunohistochemistry (IHC)

IHC is used to analyze protein expression and localization within tissue samples, such as xenograft tumors.

-

Tissue Preparation: Harvest xenograft tumors from mice treated with DCLK1-IN-1 or vehicle. Fix the tissues in 4% paraformaldehyde, embed in paraffin, and slice into thin sections (e.g., 6 µm).[2]

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer pH 6.0 or EDTA).[2]

-

Staining: Block endogenous peroxidase activity and non-specific binding sites. Incubate the sections with a primary antibody against an EMT marker (e.g., anti-E-cadherin) overnight at 4°C.

-

Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Develop the signal using a chromogen like DAB, which produces a brown precipitate. Counterstain with hematoxylin to visualize cell nuclei.[2]

-

Analysis: Image the slides and assess the intensity and localization of the staining. A stronger membrane-associated E-cadherin signal in the treated group would indicate a reversal of EMT.

Conclusion and Future Directions

The inhibition of DCLK1 kinase activity, exemplified by the action of DCLK1-IN-1, presents a robust strategy for reversing the epithelial-mesenchymal transition in cancer cells. By blocking key signaling pathways that uphold the mesenchymal state, DCLK1 inhibitors effectively reduce the expression of mesenchymal markers, restore epithelial characteristics, and functionally impair cancer cell migration and invasion.[6][11] The quantitative data and established experimental protocols outlined in this guide provide a framework for researchers and drug developers to investigate and advance DCLK1-targeted therapies.

Future research should continue to elucidate the full spectrum of DCLK1 substrates and downstream effectors to uncover additional mechanisms of action and potential biomarkers. Furthermore, exploring the synergy of DCLK1 inhibitors with other targeted therapies or immunotherapies holds significant promise, as reversing EMT may also render tumors more susceptible to conventional treatments and immune-mediated clearance.[13][14] The development of next-generation DCLK1 inhibitors with improved potency and pharmacokinetic profiles will be crucial for translating these compelling preclinical findings into effective clinical treatments.

References

- 1. DCLK1 is a broadly dysregulated target against epithelial-mesenchymal transition, focal adhesion, and stemness in clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells | Semantic Scholar [semanticscholar.org]

- 5. DCLK1 Drives EGFR-TKI-Acquired Resistance in Lung Adenocarcinoma by Remodeling the Epithelial–Mesenchymal Transition Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Balancing Regeneration and Resistance: Targeting DCLK1 to Mitigate Gastrointestinal Radiation Injury and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. XMD-17-51 Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Understanding DCLK1 Signaling Inhibition: A Technical Guide

A Note on Dclk1-IN-4: Extensive literature searches did not yield specific public data for a compound named "this compound." The following guide is based on the well-characterized, selective DCLK1 inhibitor, DCLK1-IN-1 , and general findings from DCLK1 knockdown or knockout studies. It is plausible that "this compound" is an internal designation, a newer compound with limited public information, or a variant of other known DCLK1 inhibitors. The principles and affected pathways described herein are expected to be broadly applicable to selective DCLK1 kinase inhibition.

Executive Summary

Doublecortin-like kinase 1 (DCLK1) is a multifaceted protein that functions as both a microtubule-associated protein and a serine/threonine kinase.[1][2] Its overexpression is strongly correlated with advanced clinical stage, metastasis, and poor overall survival in numerous cancers, including those of the gastrointestinal tract, pancreas, and lungs.[2] DCLK1 is recognized as a specific marker for tumor stem cells (TSCs) and plays a pivotal role in driving tumorigenesis, epithelial-mesenchymal transition (EMT), and therapy resistance.[3][4] Inhibition of the kinase function of DCLK1 has emerged as a promising therapeutic strategy to counteract these effects. This guide details the signaling pathways affected by DCLK1 inhibition, presents quantitative data from key experiments, and outlines the methodologies used to generate these findings.

Data Presentation: The Impact of DCLK1 Inhibition

The following tables summarize quantitative data from studies utilizing DCLK1 inhibitors (specifically DCLK1-IN-1) or genetic knockdown of DCLK1. These results highlight the potent effects of targeting DCLK1 on cancer cell viability, stemness, and related signaling pathways.

Table 1: In Vitro Efficacy of DCLK1 Inhibition on Cancer Cell Lines

| Cell Line | Treatment | Concentration | Effect | Quantitative Measurement | Reference |

| HCT116 (Colorectal Cancer) | DCLK1-IN-1 | 3.842 µM | Reduced Cell Growth | IC50 | [5] |

| hCRC#1 (Colorectal Cancer) | DCLK1-IN-1 | 3.620 µM | Reduced Cell Growth | IC50 | [5] |

| HCT116 | DCLK1-IN-1 | 3 µM | Reduced Survival, Increased Apoptosis | Significant reduction in survival and increase in apoptosis markers | [5] |

| HCT116 | DCLK1-IN-1 | 1 µM | Reduced Migration | Significant reduction in cell migration | [5] |

| PANC-1 (Pancreatic Cancer) | DCLK1-IN-1 | Not Specified | Blocked EMT Program | Reversal of EMT markers | [6] |

| AsPC-1 (Pancreatic Cancer) | DCLK1-IN-1 | Not Specified | Blocked EMT Program | Reversal of EMT markers | [6] |

| iCCA (Cholangiocarcinoma) | LRRK2-IN-1 | Dose-dependent | Anti-proliferative | Dose-dependent decrease in proliferation | [7] |

| pCCA (Cholangiocarcinoma) | LRRK2-IN-1 | Dose-dependent | Anti-proliferative | Dose-dependent decrease in proliferation | [7] |

*Note: LRRK2-IN-1 is a multi-targeted kinase inhibitor from which DCLK1-IN-1 was developed.[5]

Table 2: Effect of DCLK1 Inhibition on Cancer Stem Cell Properties

| Cell Line/Model | Treatment | Effect | Quantitative Measurement | Reference |

| HCT116 | DCLK1-IN-1 | Reduced Self-Renewal | Significant decrease in sphere growth and size | [5] |

| hCRC#1 | DCLK1-IN-1 | Reduced Self-Renewal | Significant decrease in sphere growth and size | [5] |

| NSCLC Primary Spheroids | DCLK1 knockdown | Abrogated Secondary Spheroid Formation | Complete abrogation | [3] |

| Prostate Cancer Cells | DCLK1 knockdown | Suppressed Stem Cell-like Phenotype | Decreased colony and sphere formation; reduced expression of c-Myc, OCT4, CD44, NANOG, SOX2, KLF4 | [8] |

Core Signaling Pathways Modulated by DCLK1 Inhibition

DCLK1 kinase activity is a central node in a network of signaling pathways that are crucial for tumor progression. Inhibition of DCLK1 disrupts these oncogenic signals.

Epithelial-Mesenchymal Transition (EMT) and Stemness Pathways

DCLK1 is a master regulator of EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasion.[9] It governs the expression of key pluripotency and EMT-associated transcription factors.[9]

-

Key Downstream Targets: SNAIL, SLUG, ZEB1, TWIST, NANOG, SOX2, OCT4.[3][9][10]

-

Effect of Inhibition: Inhibition of DCLK1 leads to the downregulation of these transcription factors, resulting in the reversal of the EMT phenotype and a reduction in cancer stem cell properties.[3][6] For instance, DCLK1 inhibition significantly reduces the protein expression of SNAIL and SLUG in non-small cell lung cancer (NSCLC) cells.[3]

Caption: DCLK1 inhibition blocks EMT and cancer stemness pathways.

Pro-inflammatory Signaling (XRCC5/COX2/PGE2 Axis)

Recent findings in colorectal cancer (CRC) have unveiled a novel mechanism where DCLK1 drives an aggressive phenotype through a pro-inflammatory cascade.[5]

-

Mechanism: DCLK1 interacts with and phosphorylates the DNA repair protein XRCC5. This interaction stabilizes XRCC5, leading to increased expression of cyclooxygenase-2 (COX2). COX2, in turn, elevates the production of prostaglandin E2 (PGE2), a key inflammatory mediator that promotes cancer cell survival, proliferation, and migration.[5]

-

Effect of Inhibition: Treatment with DCLK1-IN-1 disrupts this entire axis, leading to reduced COX2 expression and PGE2 production, thereby attenuating the aggressive CRC phenotype.[5]

Caption: DCLK1 inhibition disrupts the pro-inflammatory XRCC5/COX2/PGE2 axis.

Hippo-YAP Pathway

In prostate cancer, DCLK1 has been shown to promote stem cell-like properties by modulating the Hippo signaling pathway.[8]

-

Mechanism: DCLK1 inhibits the Hippo pathway kinase LATS1 (Large Tumor Suppressor 1). This inhibition prevents the phosphorylation and subsequent degradation of the transcriptional co-activator YAP (Yes-associated protein). Active, non-phosphorylated YAP translocates to the nucleus and promotes the expression of genes associated with stemness and cell proliferation.[8]

-

Effect of Inhibition: DCLK1 knockdown or inhibition leads to the activation of LATS1, which in turn phosphorylates and inactivates YAP, thereby suppressing the cancer stem cell phenotype.[8]

Caption: DCLK1 inhibition activates the Hippo pathway, leading to YAP inactivation.

Other Implicated Pathways

DCLK1 also influences several other critical oncogenic pathways. Inhibition of DCLK1 is expected to have downstream effects on:

-

Wnt/β-catenin Signaling: DCLK1 can regulate this pathway, which is fundamental for stem cell maintenance.[1][10]

-

PI3K/AKT/mTOR Pathway: This pathway is involved in cell growth and survival and can be influenced by DCLK1, particularly in the context of KRAS mutations.[1]

-

MAPK/ERK Signaling: DCLK1 can activate this pathway to promote EMT and tumor progression.[4]

-

Notch and NF-κB Signaling: These pathways, crucial for cell fate decisions and inflammation, are also regulated by DCLK1.[1][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess the effects of DCLK1 inhibition.

Western Blot Analysis for Protein Expression

-

Objective: To quantify the expression levels of specific proteins (e.g., DCLK1, SNAIL, SLUG, COX2, YAP) following treatment with a DCLK1 inhibitor.

-

Methodology:

-

Cell Lysis: Cells are cultured and treated with DCLK1-IN-1 or a vehicle control for a specified time. Post-treatment, cells are washed with cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control like GAPDH or β-actin.

-

In Vitro Sphere Formation Assay

-

Objective: To assess the self-renewal capacity and stem-like properties of cancer cells.

-

Methodology:

-

Cell Seeding: Cells are harvested and seeded as single cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well plates.

-

Culture Medium: Cells are cultured in serum-free sphere-forming medium (e.g., DMEM/F12) supplemented with B27, N2, EGF, and bFGF. The medium is also supplemented with the DCLK1 inhibitor or vehicle control.

-

Incubation: Cells are incubated for 7-14 days to allow for sphere (spheroid) formation.

-

Analysis: The number and size of the spheres are quantified using a microscope. A sphere is typically defined as a cell aggregate with a diameter greater than 50 µm. The sphere-forming efficiency is calculated as (number of spheres formed / number of cells seeded) x 100%.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

-

Objective: To evaluate the effect of DCLK1 inhibition on cancer cell migratory capabilities.

-

Methodology:

-

Monolayer Culture: Cells are seeded in a 6-well plate and grown to confluence.

-

Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then cultured in a medium containing the DCLK1 inhibitor or vehicle control.

-

Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

-

Analysis: The rate of wound closure is measured by quantifying the change in the open wound area over time using imaging software. A faster closure rate indicates higher cell migration.

-

Caption: Workflow for key experimental protocols.

Conclusion

Inhibition of the DCLK1 kinase domain represents a potent and specific strategy for targeting the aggressive and stem-like characteristics of various cancers. By disrupting a nexus of oncogenic signaling pathways—including those governing EMT, inflammation, and stemness—DCLK1 inhibitors like DCLK1-IN-1 can effectively reduce tumor cell proliferation, survival, and migration. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to further investigate and leverage DCLK1 as a therapeutic target in oncology.

References

- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]

- 5. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DCLK1, a Putative Stem Cell Marker in Human Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]

DCLK1-IN-1: A Kinase Inhibitor Targeting Chemoresistance in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology. Identified as a marker for tumor stem cells in various cancers, including colorectal, pancreatic, and non-small cell lung cancer, its overexpression is strongly correlated with tumor progression, metastasis, and, critically, resistance to chemotherapy.[1][2][3] Chemoresistance remains a primary obstacle to effective cancer treatment, leading to high rates of recurrence and poor patient outcomes.[4] DCLK1 contributes to this resistance by modulating key survival and drug-efflux pathways.[5][6]

This technical guide focuses on the small molecule inhibitor, DCLK1-IN-1, a selective agent that targets the kinase activity of DCLK1. We will explore its mechanism of action, summarize the quantitative data demonstrating its efficacy in overcoming chemoresistance, detail relevant experimental protocols, and visualize the complex signaling pathways involved.

Core Mechanism: Reversing DCLK1-Mediated Chemoresistance

DCLK1 fosters chemoresistance through a multi-pronged approach involving the promotion of cancer stem cell (CSC) characteristics, inhibition of apoptosis, and enhancement of drug efflux mechanisms. DCLK1-IN-1 reverses these effects by inhibiting the kinase function of DCLK1, thereby disrupting the downstream signaling cascades that protect cancer cells from chemotherapeutic agents.

Signaling Pathways Modulated by DCLK1-IN-1

DCLK1 is a serine/threonine kinase that influences several pro-survival and resistance pathways.[7][8] Inhibition with DCLK1-IN-1 has been shown to disrupt these networks, effectively re-sensitizing cancer cells to standard chemotherapy.

One key mechanism in non-small cell lung cancer (NSCLC) involves the regulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. DCLK1 expression is linked to the upregulation of ABCD4, an ABC transporter that contributes to cisplatin resistance.[3][5] By inhibiting DCLK1, DCLK1-IN-1 can downregulate this pathway, leading to increased intracellular drug accumulation.

In colorectal cancer (CRC), DCLK1 enhances chemoresistance to 5-Fluorouracil (5-FU) by suppressing the apoptosis pathway. It achieves this by inhibiting the expression and activation of critical executioner caspases, such as caspase-3.[1][9] Furthermore, DCLK1 promotes cancer stemness through the CCAR1/β-catenin pathway, which can be blocked by DCLK1 inhibitors.[4] In ovarian cancer, DCLK1 inhibition has been shown to reduce TGFβ signaling and the epithelial-mesenchymal transition (EMT), both of which are associated with drug resistance.[7][10]

References

- 1. Doublecotin-Like Kinase 1 Increases Chemoresistance of Colorectal Cancer Cells through the Anti-Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]

- 3. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting DCLK1 overcomes 5-fluorouracil resistance in colorectal cancer through inhibiting CCAR1/β-catenin pathway-mediated cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Balancing Regeneration and Resistance: Targeting DCLK1 to Mitigate Gastrointestinal Radiation Injury and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Doublecotin-Like Kinase 1 Increases Chemoresistance of Colorectal Cancer Cells through the Anti-Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting doublecortin-like kinase 1 reveals a novel strategy to circumvent chemoresistance and metastasis in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating DCLK1 Isoforms and Dclk1-IN-1 Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in various cellular processes, including neuronal development and tumorigenesis. Its functional diversity is further expanded by the expression of multiple protein isoforms, each with distinct structural and functional characteristics. The development of specific inhibitors targeting the kinase function of DCLK1, such as DCLK1-IN-1, has provided powerful tools to dissect its roles in normal physiology and disease. This technical guide provides a comprehensive overview of DCLK1 isoforms, the specificity of the kinase inhibitor DCLK1-IN-1, and detailed experimental protocols for their investigation. The presented data and methodologies are intended to facilitate further research into DCLK1 biology and the development of targeted therapeutics.

Introduction to DCLK1 and its Isoforms

Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated serine/threonine kinase that plays a pivotal role in neurogenesis and has been increasingly implicated in cancer biology, particularly in the context of cancer stem cells (CSCs) and epithelial-mesenchymal transition (EMT).[1][2][3] The human DCLK1 gene gives rise to multiple protein isoforms through the use of alternative promoters and alternative splicing, leading to a complex and context-dependent functional landscape.[4]

The major isoforms are broadly categorized as long and short forms. The long isoforms, such as DCLK1-A (or isoform 1, ~82 kDa), contain two N-terminal doublecortin (DCX) domains, which are responsible for microtubule binding, and a C-terminal serine/threonine kinase domain.[5] In contrast, the short isoforms, like DCLK1-B (or isoform 2, ~47 kDa), lack the N-terminal DCX domains but retain the kinase domain.[5] The expression of these isoforms is differentially regulated in various tissues and cancer types, contributing to their distinct functional roles.[5] For instance, the short isoform DCLK1-S has been specifically implicated in promoting tumorigenesis in colorectal cancer.[1]

Dclk1-IN-1: A Selective DCLK1 Kinase Inhibitor

The development of small molecule inhibitors has been crucial for elucidating the kinase-dependent functions of DCLK1. DCLK1-IN-1 is a potent and selective inhibitor of the DCLK1 and DCLK2 kinases.[6] It has been instrumental in demonstrating the role of DCLK1 kinase activity in cancer cell viability and motility.[6] While the name "Dclk1-IN-4" is not prevalent in the scientific literature, the characterization of DCLK1-IN-1 provides a solid foundation for understanding the chemical biology of DCLK1 inhibition.

Quantitative Data on DCLK1 Isoform Expression and Dclk1-IN-1 Specificity

The following tables summarize key quantitative data related to DCLK1 isoform expression and the inhibitory profile of DCLK1-IN-1.

Table 1: Relative Expression of DCLK1 Isoforms in Human Cancer

| Cancer Type | Long Isoform (~80-82 kDa) Expression | Short Isoform (~45-47 kDa) Expression | Reference |

| Colorectal Cancer | Lower | Predominant | [5] |

| Pancreatic Cancer | Overexpressed | Upregulated upon ERK activation | [6] |

| Renal Cell Carcinoma | Isoform 2 (82 kDa) associated with poor survival | Isoform 4 (52 kDa) associated with poor survival | [7] |

| Head and Neck Squamous Cell Carcinoma | 82 kDa isoform detected | A potential 52 kDa band observed | [8] |

| Mouse Intestinal Tumors | Predominant | Expressed | [5] |

Table 2: Inhibitory Activity of DCLK1-IN-1

| Target | Assay Type | IC50 / Kd | ATP Concentration | Reference |

| DCLK1 | KINOMEscan Binding Assay | 9.5 nM (IC50) | N/A | [6] |

| 33P-labeled ATP Kinase Assay | 57 nM (IC50) | 50 µM | [6] | |

| Isothermal Titration Calorimetry (ITC) | 109 nM (Kd) | N/A | [6] | |

| NanoBRET Target Engagement Assay (HCT116 cells) | 279 nM (IC50) | N/A | [6] | |

| DCLK2 | KINOMEscan Binding Assay | 31 nM (IC50) | N/A | [6] |

| 33P-labeled ATP Kinase Assay | 103 nM (IC50) | 100 µM | [6] | |

| ERK5 | Kinase Assay | > 1000 nM (IC50) | Not Specified | [6] |

| LRRK2 | Kinase Assay | > 1000 nM (IC50) | Not Specified | [6] |

Signaling Pathways and Experimental Workflows

DCLK1 Signaling Pathways

DCLK1 is integrated into several key oncogenic signaling pathways. Understanding these connections is crucial for deciphering its role in cancer.

Experimental Workflow for Investigating DCLK1 Isoforms and Inhibitor Specificity

A typical workflow to investigate DCLK1 involves a multi-pronged approach, from analyzing isoform expression to testing inhibitor efficacy.

Detailed Experimental Protocols

Western Blot Analysis of DCLK1 Isoforms

This protocol outlines the steps for detecting DCLK1 isoforms in cell lysates.

Materials:

-

Ice-cold PBS

-

RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[9]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-DCLK1 antibody (isoform-specific if available, e.g., targeting the ~82 kDa isoform[8] or a pan-DCLK1 antibody)

-

Anti-β-actin or GAPDH antibody (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in RIPA buffer with inhibitors on ice for 30 minutes with agitation.[10]

-

Scrape adherent cells and collect the lysate.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Mix a desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-DCLK1 antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

In Vitro Kinase Assay for DCLK1 Inhibition

This protocol describes a method to measure the kinase activity of DCLK1 and assess the potency of inhibitors like Dclk1-IN-1. This is a generalized protocol based on radioactive and mobility shift assays.[6][12]

Materials:

-

Recombinant DCLK1 kinase domain

-

Kinase assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.003% Brij-35, 0.004% Tween-20)[6]

-

Peptide substrate for DCLK1 (e.g., a FAM-labeled peptide)[6]

-

ATP (and [γ-33P]ATP for radioactive assay)

-

Dclk1-IN-1 and other test compounds

-

384-well plates

-

(For radioactive assay) Phosphocellulose paper, wash buffers, and a scintillation counter.

-

(For mobility shift assay) Microcapillary electrophoresis system.[12]

Procedure:

-

Reaction Setup:

-

In a 384-well plate, add the kinase assay buffer.

-

Add the test compound (e.g., Dclk1-IN-1) at various concentrations. Include a DMSO control.

-

Add recombinant DCLK1 enzyme to each well.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.

-

-

Initiate Kinase Reaction:

-

Start the reaction by adding a mixture of the peptide substrate and ATP (spiked with [γ-33P]ATP for the radioactive method) to each well. The final ATP concentration should be around the Km value for DCLK1 (e.g., 50 µM).[6]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

-

Stop Reaction and Detection:

-

Radioactive Method:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Mobility Shift Method:

-

Stop the reaction with a stop solution containing EDTA.

-

Analyze the reaction mixture using a microcapillary electrophoresis system to separate the phosphorylated (product) and unphosphorylated (substrate) peptides based on their charge-to-mass ratio.[12]

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

NanoBRET™ Target Engagement Assay

This protocol allows for the quantitative measurement of inhibitor binding to DCLK1 in live cells.[6][13]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector encoding a DCLK1-NanoLuc® fusion protein.

-

NanoBRET™ fluorescent tracer that binds to DCLK1.

-

Opti-MEM® I Reduced Serum Medium

-

Dclk1-IN-1 and other test compounds

-

White, 96-well or 384-well assay plates

-

Nano-Glo® Live Cell Reagent

-

Luminometer capable of measuring BRET signals (donor and acceptor wavelengths).

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293 cells into white assay plates.

-

Transfect the cells with the DCLK1-NanoLuc® fusion vector according to the manufacturer's protocol and incubate for approximately 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of Dclk1-IN-1 and other test compounds in Opti-MEM®.

-

Add the compounds to the transfected cells.

-

-

Tracer Addition:

-

Add the NanoBRET™ tracer to the wells.

-

Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.

-

-

Signal Detection:

-

Add the Nano-Glo® Live Cell Reagent to all wells.

-

Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Normalize the data to controls (e.g., vehicle control and a high concentration of a known binder).

-

Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value for target engagement.

-

Conclusion

The study of DCLK1 isoforms and the utilization of specific inhibitors like Dclk1-IN-1 are critical for advancing our understanding of DCLK1's multifaceted roles in health and disease. This guide provides a foundational framework, including curated quantitative data and detailed experimental protocols, to empower researchers in their investigation of this important kinase. The continued exploration of DCLK1 biology holds significant promise for the development of novel therapeutic strategies, particularly in the realm of oncology.

References

- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alternative splice variants of DCLK1 mark cancer stem cells, promote self-renewal and drug-resistance, and can be targeted to inhibit tumorigenesis in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. docs.abcam.com [docs.abcam.com]

- 11. origene.com [origene.com]

- 12. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

Dclk1-IN-4: A Technical Guide to a Selective Chemical Probe for DCLK1 Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant target in cancer research. Initially identified for its role in neuronal migration, DCLK1 is now recognized as a marker for tumor stem cells in a variety of cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] Its overexpression is often correlated with poor prognosis, metastasis, and chemoresistance.[1][3][4] DCLK1 is involved in regulating several key oncogenic signaling pathways, such as Wnt, Notch, and Ras.[5][6] The development of selective chemical probes is crucial for elucidating the specific functions of DCLK1's kinase domain in these processes. This guide focuses on Dclk1-IN-4, a potent and selective chemical probe designed to facilitate the study of DCLK1 biology.

DCLK1 Signaling Pathways

DCLK1 exerts its influence on tumorigenesis by modulating multiple signaling cascades.[5][7] It acts as a central node, integrating signals that control cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[6][8] Key pathways regulated by DCLK1 include:

-

Wnt/β-catenin Pathway: DCLK1 can regulate the Wnt/β-catenin signaling pathway, which is crucial for stem cell maintenance and proliferation.[5]

-

Notch Pathway: This pathway, also critical for stem cell function, is influenced by DCLK1, contributing to tumor progression.[5][7][8]

-

Ras/MAPK/PI3K Pathways: DCLK1 is implicated in the activation of Ras and its downstream effectors, including the PI3K/AKT/mTOR and ERK/MAPK pathways, which promote cell growth, survival, and drug resistance.[5][6]

-

Epithelial-Mesenchymal Transition (EMT): DCLK1 promotes EMT by upregulating transcription factors like ZEB1, ZEB2, SNAIL, and SLUG, which enhances cancer cell motility and invasion.[8]

Caption: DCLK1 signaling network in cancer.

This compound: A Selective Chemical Probe

This compound is a small molecule inhibitor developed to selectively target the kinase activity of DCLK1.[9] It serves as a crucial tool to dissect the kinase-dependent functions of DCLK1 from its scaffolding roles related to microtubule binding. This compound and its close analog, DCLK1-IN-1, were developed through structure-based design and chemoproteomic profiling to overcome the limitations of earlier, less selective inhibitors like LRRK2-IN-1 and XMD8-92, which exhibit off-target effects on kinases such as ERK5 and LRRK2, and even non-kinase targets like BRD4.[3][10][11]

Mechanism of Action: this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of DCLK1. This action prevents the phosphorylation of DCLK1 substrates, thereby blocking its downstream signaling functions.[11][12]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its analog DCLK1-IN-1, demonstrating their utility as a selective chemical probe.

Table 1: Potency and Selectivity of DCLK1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Cellular IC50 (nM) | Reference |

| DCLK1-IN-1 | DCLK1 | 33P Kinase Assay | 57 | - | - | [3] |

| DCLK1 | KINOMEscan | 9.5 | - | - | [3] | |

| DCLK1 | Isothermal Titration Calorimetry | - | 109 | - | [3] | |

| DCLK1 | NanoBRET | - | - | 279 (HCT116 cells) | [3] | |

| DCLK2 | 33P Kinase Assay | Potent Inhibition | - | - | [3] | |

| This compound Analog | DCLK1 | Mobility Shift Assay | 143 | - | - | [13] |

| XMD8-92 | DCLK1 | Mobility Shift Assay | 716 | - | - | [10] |

| LRRK2 | ADAPTA Kinase Assay | Similar to DCLK1 | - | - | [14] | |

| LRRK2-IN-1 | DCLK1 | Mobility Shift Assay | 186 | - | - | [10] |

Table 2: In Vitro Efficacy of DCLK1-IN-1

| Cell Line / Model | Assay Type | Effect | IC50 (µM) | Reference |

| HCT116 (CRC) | Cell Growth | Inhibition | 3.842 | [13] |

| hCRC#1 (Patient-derived) | Cell Growth | Inhibition | 3.620 | [13] |

| HCT116, HT29 (CRC) | Spheroid Formation | Significant Reduction | - | [13] |

| PDAC Organoids | Viability | Sensitive to Inhibition | - | [3] |

| OVCAR-8 CPR (Ovarian) | Spheroid Viability | Re-sensitizes to Cisplatin | - | [4] |

Table 3: In Vivo Efficacy of DCLK1-IN-1

| Cancer Model | Treatment | Dosage | Effect | Reference |

| HCT116 Xenograft (CRC) | DCLK1-IN-1 | 10 mg/kg, daily | Strong impairment of tumor seeding and growth | [13] |

| AsPC-1 Xenograft (Pancreatic) | DCLK1-binding peptide | 10 mg/kg, i.p. | >65% reduction in xenograft growth | [15] |

| Ovarian Cancer Metastasis | DCLK1-IN-1 + Cisplatin | Not specified | Significant reduction in tumor metastases | [4] |

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound in research.

DCLK1 Kinase Inhibition Assay (Mobility Shift Assay)

This protocol is adapted for the rapid assessment of DCLK1 inhibitors.[16][17]

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl2, 0.01% Tween 20, and 2 mM DTT.

-

Prepare purified recombinant DCLK1 kinase domain (e.g., residues 364-689).

-

Prepare a fluorescently labeled peptide substrate (e.g., a derivative of PRAK).

-

Prepare ATP solution.

-

-

Assay Procedure:

-

In a 384-well plate, add 20 µL of 2x concentrated DCLK1 enzyme in assay buffer.

-

Add serial dilutions of this compound or control compounds to the wells. Pre-incubate the enzyme-inhibitor mixture for 1 hour.

-

Initiate the kinase reaction by adding 20 µL of a 2x mixture of the peptide substrate and ATP (at a final concentration near the Km for DCLK1, e.g., 50 µM).

-

Incubate the reaction at room temperature for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

-

Data Acquisition and Analysis:

-

Analyze the samples using microcapillary electrophoresis. The phosphorylated and unphosphorylated peptides will have different mobilities.

-

Measure the fluorescence intensity for both peptide forms.

-

Calculate the percentage of substrate conversion and then the percent inhibition for each inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for a DCLK1 kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound engages its target inside a cell.[11][18]

-

Cell Treatment:

-

Culture cells (e.g., DLD-1 or HCT116) to ~80% confluency.

-

Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) and incubate overnight.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

-

Protein Extraction:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

-

Detection and Analysis:

-

Collect the supernatant.

-

Analyze the amount of soluble DCLK1 in each sample using Western blotting.

-

A ligand-bound protein will be more thermally stable and will remain in the soluble fraction at higher temperatures compared to the unbound protein.

-

Plot the band intensity versus temperature to generate a melting curve. A shift in the melting curve for the drug-treated sample indicates target engagement.

-

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

In Vivo Xenograft Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in vivo.[13]

-

Animal Model:

-

Use immunocompromised mice (e.g., NSG or nude mice).

-

Subcutaneously inject cancer cells (e.g., 1x10^6 HCT116 cells mixed with Matrigel) into the flanks of the mice.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control daily via a suitable route (e.g., intraperitoneal injection).

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach the maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Statistically analyze the differences in tumor volume and weight between the groups.

-

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound and its analogs represent a significant advancement in the toolset available for studying DCLK1. As a potent and selective chemical probe, it allows for the precise interrogation of DCLK1's kinase-dependent functions in cancer biology. The data clearly demonstrates its ability to engage DCLK1 in cells, inhibit its activity, and produce anti-tumor effects in both in vitro and in vivo models. This technical guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound to further unravel the complexities of DCLK1 signaling and validate its potential as a therapeutic target in oncology.

References

- 1. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DCLK1 Marks a Morphologically Distinct Subpopulation of Cells with Stem Cell Properties in Pre-invasive Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy this compound [smolecule.com]

- 10. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]

- 13. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scite.ai [scite.ai]

- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

DCLK1 as a Therapeutic Target in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doublecortin-like kinase 1 (DCLK1) has emerged as a critical player in the pathogenesis of pancreatic ductal adenocarcinoma (PDAC), one of the most lethal malignancies with limited therapeutic options.[1][2][3][4] Initially identified as a microtubule-associated protein, DCLK1 is now recognized as a specific marker for a subpopulation of cancer stem cells (CSCs) in pancreatic cancer.[1][3][4][5][6] These DCLK1-positive cells are implicated in tumor initiation, progression, metastasis, and resistance to conventional therapies.[1][3][4][6][7][8] The overexpression of DCLK1 in pancreatic tumors is associated with poor prognosis, making it an attractive target for novel therapeutic interventions.[1][3][4][7][9][10] This technical guide provides a comprehensive overview of DCLK1's role in pancreatic cancer, focusing on its associated signaling pathways, preclinical data supporting its therapeutic targeting, and detailed experimental protocols for its investigation.

DCLK1: A Marker of Pancreatic Cancer Stem Cells

DCLK1 expression identifies a morphologically and functionally distinct population of cells within pancreatic tumors that exhibit stem-like properties.[11][12] These cells, often resembling gastrointestinal tuft cells, are found in pre-invasive pancreatic intraepithelial neoplasia (PanIN) and invasive PDAC.[11][12] The DCLK1-positive cell population is characterized by its quiescence, longevity, and capacity for self-renewal, contributing to tumor heterogeneity and therapeutic resistance.[13][14]

Quantitative Data on DCLK1 Expression and Prognostic Significance

The expression of DCLK1 is significantly upregulated in pancreatic cancer tissues compared to normal pancreatic tissue.[7][15] This overexpression has been consistently linked to more aggressive tumor biology and poorer patient outcomes.

| Parameter | Finding | Reference |

| DCLK1 Expression in PDAC | 48.5% (66 out of 136) of resected pancreatic cancer samples were positive for DCLK1. | [9] |

| Median Overall Survival | Patients with DCLK1-positive tumors had a significantly shorter median survival time (18.7 months) compared to those with DCLK1-negative tumors (49.5 months). | [9][10] |

| Relapse-Free Survival | DCLK1-positive patients had a shorter average relapse-free survival time (10.2 months) compared to DCLK1-negative patients (25.5 months). | [4] |

| Correlation with Tumor Grade | Positive DCLK1 expression is correlated with higher histological grade. | [9][10] |